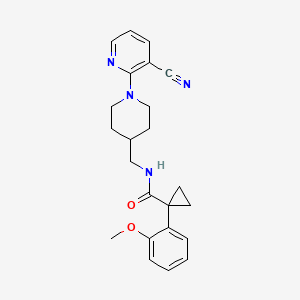

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound structurally related to fentanyl analogs, featuring a cyclopropane-carboxamide core linked to a 3-cyanopyridine-substituted piperidine moiety and a 2-methoxyphenyl group. The 2-methoxyphenyl substituent likely modulates lipophilicity and metabolic pathways, as methoxy groups are known to reduce oxidative degradation by cytochrome P450 enzymes . While direct pharmacological data for this compound are scarce, its structural features suggest it was designed to optimize potency and duration of action relative to earlier analogs.

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-29-20-7-3-2-6-19(20)23(10-11-23)22(28)26-16-17-8-13-27(14-9-17)21-18(15-24)5-4-12-25-21/h2-7,12,17H,8-11,13-14,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBQQLYGDVOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyanopyridine moiety and linked to a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of approximately 427.5 g/mol .

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in inhibiting enzymes associated with cancer progression. The unique structural components may allow for interactions with various biological targets, modulating pathways involved in cell proliferation and survival.

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. The findings indicate that it possesses notable activity against specific targets involved in tumor growth.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 32 | EGFR Inhibition |

| A-549 (Lung Cancer) | 40 | BRAF Pathway Modulation |

| Panc-1 (Pancreatic Cancer) | 29 | Multi-target Inhibition |

These results highlight the compound's potential as a lead candidate for further development in anticancer therapies .

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been characterized through various assays. For example, it shows significant inhibition of the EGFR pathway, with IC50 values ranging from 68 nM to 89 nM, indicating its potential efficacy in targeting mutant forms of this receptor .

Case Studies

-

Study on EGFR Inhibition :

In a comparative study, this compound was tested alongside known inhibitors such as erlotinib. The results demonstrated that the compound exhibited a higher selectivity index toward EGFR T790M protein compared to wild-type forms, suggesting its potential utility in treating resistant cancer forms . -

Antiproliferative Effects :

Another investigation evaluated the antiproliferative effects of this compound on various cancer cell lines. It was found that the compound outperformed traditional therapies like erlotinib in specific contexts, demonstrating a mean GI50 value of 35 nM across multiple cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of synthetic opioids and carboxamide derivatives. Below is a detailed comparison with key analogs:

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structure: Shares the cyclopropanecarboxamide core but replaces the 3-cyanopyridine and 2-methoxyphenyl groups with phenyl and phenethyl substituents.

- Pharmacology : Exhibits high MOR affinity (Ki = 0.78 nM) and potency ~100× morphine in rodent models .

- Metabolism : Rapidly metabolized via N-dealkylation and hydroxylation, with a half-life of ~2 hours in vitro .

- Toxicity : Associated with respiratory depression and fatalities in overdose cases due to high lipophilicity and brain penetration .

Para-Methylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

- Structure : Lacks the cyclopropane ring and features a propionamide linker.

- Pharmacology : Lower MOR affinity (Ki = 2.3 nM) and potency ~30× morphine, attributed to reduced conformational rigidity .

- Metabolism : Susceptible to esterase-mediated hydrolysis, resulting in shorter duration of action .

Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

- Structure : Replaces the cyclopropanecarboxamide with a thiophene-carboxamide group.

- Pharmacology : Moderate MOR affinity (Ki = 1.5 nM) but higher κ-opioid receptor (KOR) activity, leading to dysphoric side effects .

- Stability : Thiophene ring increases metabolic resistance compared to phenyl analogs .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

*Calculated based on molecular formula.

Key Insights :

Cyclopropane Ring: Enhances MOR affinity by restricting rotational freedom, as seen in cyclopropylfentanyl’s superior potency over non-rigid analogs .

3-Cyanopyridine vs. Phenyl: The cyano group may improve receptor binding via dipole interactions, though this requires validation. Pyridine derivatives generally exhibit higher solubility than phenyl analogs .

2-Methoxyphenyl Group : Likely reduces first-pass metabolism compared to unsubstituted phenyl groups, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.